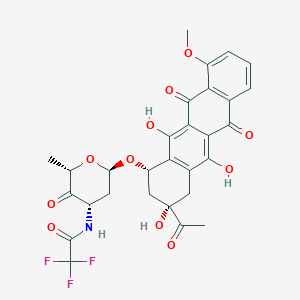
4'-Keto-N-(trifluoroacetyl)daunorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Keto-N-(trifluoroacetyl)daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is notable for its role as an intermediate in the synthesis of other anthracycline derivatives, such as 4’-epidoxorubicin, which are used for their anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Keto-N-(trifluoroacetyl)daunorubicin typically involves the acylation of 13-dihydrodaunorubicinol to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then reacted with an aprotic solvent and an acylating agent to form an intermediate sulfoxy salt. The sulfoxy salt is treated with a strong base to yield 4’-Keto-N-(trifluoroacetyl)daunorubicin .
Industrial Production Methods: In industrial settings, the continuous process involves preparing a solution of 4’-Keto-N-(trifluoroacetyl)daunorubicin in methylene chloride-methanol and a solution of sodium borohydride in ethanol. These solutions are mixed at low temperatures, followed by the addition of acetone to neutralize excess sodium borohydride. The reaction mass is then neutralized and the product is isolated .
Chemical Reactions Analysis
Types of Reactions: 4’-Keto-N-(trifluoroacetyl)daunorubicin undergoes several types of chemical reactions, including reduction, hydrolysis, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Basic solutions are used to hydrolyze N-Trifluoroacetyl-4’-epi-daunorubicin to intermediate compounds.
Halogenation: Halogenizing agents are used to produce 14-Hal derivatives from the intermediate compounds.
Major Products: The major products formed from these reactions include N-Trifluoroacetyl-4’-epi-daunorubicin and its derivatives, which are crucial intermediates in the synthesis of other anthracycline antibiotics .
Scientific Research Applications
4’-Keto-N-(trifluoroacetyl)daunorubicin is primarily used in the field of medicinal chemistry for the synthesis of anti-tumor compounds. It serves as an intermediate in the production of 4’-epidoxorubicin, which is used in chemotherapy to treat various cancers, including breast cancer and leukemia . Additionally, its derivatives are studied for their potential in developing new chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4’-Keto-N-(trifluoroacetyl)daunorubicin is similar to that of daunorubicin. It interacts with DNA by intercalation and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Daunorubicin: The parent compound, used in chemotherapy for leukemia and other cancers.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different clinical applications.
Epirubicin: A derivative of daunorubicin with reduced cardiotoxicity, used in breast cancer treatment.
Uniqueness: 4’-Keto-N-(trifluoroacetyl)daunorubicin is unique due to its role as an intermediate in the synthesis of 4’-epidoxorubicin, which has enhanced anti-tumor activity and reduced side effects compared to its parent compound .
Properties
Molecular Formula |
C29H26F3NO11 |
|---|---|
Molecular Weight |
621.5 g/mol |
IUPAC Name |
N-[(2S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-3-oxooxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C29H26F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,28-/m0/s1 |
InChI Key |
UGHKWCDASSFGBP-ARNFTHEXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
Canonical SMILES |
CC1C(=O)C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)
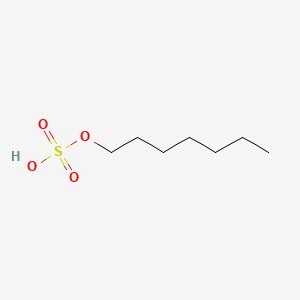
![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)


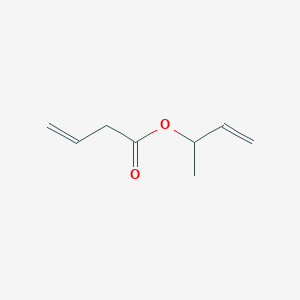
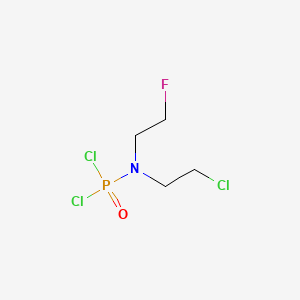
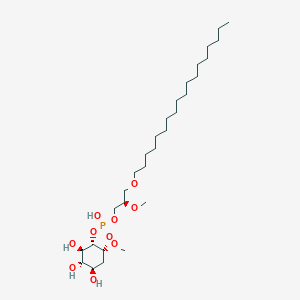
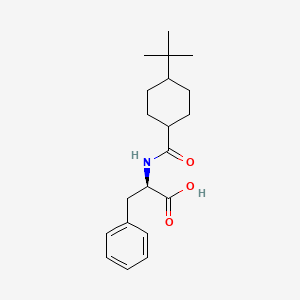
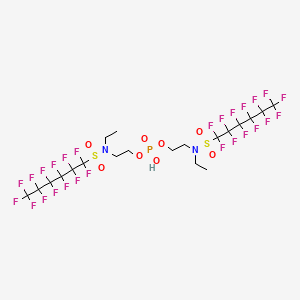
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
